molecular formula C19H16N2O2 B1684619 YC-1 CAS No. 170632-47-0

YC-1

货号 B1684619
CAS 编号: 170632-47-0
分子量: 304.3 g/mol
InChI 键: OQQVFCKUDYMWGV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular formula of Lificiguat is C19H16N2O2 . It is an indazole derivative whose structure contains furyl and benzyl substituents at positions 1 and 3, respectively .


Chemical Reactions Analysis

While specific chemical reactions involving Lificiguat are not detailed in the search results, it is known that Lificiguat plays a role in the stimulation of the activity of soluble guanylate cyclase .


Physical And Chemical Properties Analysis

Lificiguat has a molecular weight of 304.3 g/mol . It is a member of indazoles, a member of furans, and an aromatic primary alcohol .

体内

In vivo studies of lificiguat have been conducted in various animal models of heart failure, including rats, rabbits, and dogs. In these studies, lificiguat was found to improve cardiac function, reduce myocardial fibrosis, and reduce cardiac remodeling. In addition, lificiguat was found to reduce the risk of sudden death in rats and dogs with heart failure.

体外

In vitro studies of lificiguat have been conducted in various cell lines, including human embryonic kidney (HEK) 293 cells, human umbilical vein endothelial cells (HUVECs), and rat aortic smooth muscle cells (RASMCs). In these studies, lificiguat was found to activate Lificiguat, increase cGMP production, and induce vasodilation. In addition, lificiguat was found to reduce the production of pro-inflammatory cytokines and inhibit the proliferation of smooth muscle cells.

作用机制

Target of Action

YC-1, also known as Lificiguat, primarily targets the soluble guanylate cyclase (sGC) . This enzyme plays a crucial role in the cyclic guanosine monophosphate (cGMP) pathway , which is involved in various physiological processes such as vasodilation and inhibition of platelet aggregation . In addition to sGC, this compound has been found to inhibit hypoxia-inducible factor-1 (HIF-1) and nuclear factor kappa light chain enhancer of activated B cells (NF-κB) .

Mode of Action

This compound acts as a stimulator of sGC , leading to an increase in cGMP levels . This stimulation can occur independently of nitric oxide (NO), but the presence of NO or carbon monoxide (CO) can enhance the activation . Furthermore, this compound inhibits HIF-1 and NF-κB, thereby affecting various cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sGC/cGMP pathway . By stimulating sGC, this compound elevates the levels of cGMP, which is a critical mediator of vascular relaxation . Additionally, this compound’s inhibition of HIF-1 and NF-κB impacts several other pathways, including those involved in inflammation, cancer progression, and neural protection .

Result of Action

This compound exhibits a range of molecular and cellular effects due to its action on sGC and other targets. It has been shown to inhibit platelet aggregation, exhibit anticancer activities, reverse chemoresistance, inhibit retinal neovascularization, provide neural protection, and decrease allergic inflammatory gene expression . Additionally, this compound has been found to induce apoptosis and inhibit tumor growth of breast cancer cells via down-regulation of EZH2 by activating c-Cbl and ERK .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of gaseous activators like NO or CO can enhance the activation of sGC by this compound Additionally, the cellular environment, including the presence of other signaling molecules and the state of the targeted pathways, can impact the compound’s action

生物活性

Lificiguat has been found to be highly selective for Lificiguat, with a Ki of 0.4 nM. It is also a potent activator of Lificiguat, with an EC50 of 0.2 nM. In addition, lificiguat has been found to be highly stable, with a half-life of 1.4 hours.
Biochemical and Physiological Effects
Lificiguat has been found to increase cGMP production, induce vasodilation, reduce pro-inflammatory cytokine production, and inhibit the proliferation of smooth muscle cells. In addition, lificiguat has been found to improve cardiac function, reduce myocardial fibrosis, and reduce cardiac remodeling.

实验室实验的优点和局限性

The advantages of using lificiguat in lab experiments include its high selectivity and potency for Lificiguat, its stability, and its ability to increase cGMP production and induce vasodilation. The limitations of using lificiguat in lab experiments include its relatively short half-life, its potential toxicity, and its potential to induce adverse effects.

未来方向

For research on lificiguat include further investigation of its effects on cardiac remodeling, its potential to reduce the risk of sudden death in heart failure patients, its potential to reduce hospitalizations, its potential to improve the quality of life of patients, and its potential to be used in combination with other drugs. In addition, further investigation of its pharmacokinetics and pharmacodynamics, its potential toxicity, and its potential to induce adverse effects is needed. Finally, further research into the mechanism of action of lificiguat and its potential to be used in other clinical indications is needed.

科学研究应用

血小板可溶性鸟苷酸环化酶的刺激

已发现 YC-1 可刺激血小板可溶性鸟苷酸环化酶 . 这种酶在调节血小板功能中起着至关重要的作用,其刺激可导致预防血小板聚集 .

血小板 cGMP 水平的升高

除了刺激可溶性鸟苷酸环化酶外,this compound 还间接提高血小板 cGMP 水平 . cGMP 是血管舒张的关键介质,其升高会对血管稳态产生重大影响 .

缺氧诱导因子-1 (HIF-1) 的抑制

已证明 this compound 可抑制缺氧诱导因子-1 (HIF-1) . HIF-1 是一种转录因子,它对细胞环境中可用氧气的变化做出反应,特别是对氧气减少或缺氧做出反应 .

NF-κB 的抑制

This compound 的另一个重要应用是抑制 NF-κB . NF-κB 是一种蛋白质复合体,它控制 DNA 的转录,并在调节对感染的免疫反应中起着关键作用 .

抗癌活性

This compound 具有抗癌活性 . 已发现它可以在多种类型的癌细胞中诱导凋亡和抑制肿瘤生长 .

血管内皮生长因子 (VEGF) 的抑制

This compound 对血管内皮生长因子 (VEGF) 表现出抑制作用 . VEGF 是一种由细胞产生的信号蛋白,它刺激血管的形成,其抑制在治疗炎症等疾病方面可能是有益的 .

神经保护

已发现 this compound 可提供神经保护 . 这使其成为神经退行性疾病的潜在治疗剂 .

过敏性炎症基因表达的降低

最后,已发现 this compound 可降低过敏性炎症基因表达 . 这表明它在治疗过敏性炎症疾病方面具有潜在的应用 .

这些只是 this compound 的众多科学研究应用中的一部分。 它是一种具有广泛潜在用途的化合物,从心血管疾病到癌症 .

安全和危害

Lificiguat is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

属性

IUPAC Name

[5-(1-benzylindazol-3-yl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-13-15-10-11-18(23-15)19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,22H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQVFCKUDYMWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=C(O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165635
Record name 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170632-47-0
Record name Lificiguat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170632-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lificiguat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170632470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name yc-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIFICIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515CC1WPTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lificiguat
Reactant of Route 2
Lificiguat
Reactant of Route 3
Lificiguat
Reactant of Route 4
Lificiguat
Reactant of Route 5
Lificiguat
Reactant of Route 6
Lificiguat

Q & A

Q1: What is the primary target of YC-1?

A1: this compound primarily targets soluble guanylyl cyclase (sGC), a key enzyme involved in the nitric oxide (NO) signaling pathway. [, , , , , ]

Q2: How does this compound interact with sGC?

A2: this compound acts as an allosteric activator of sGC, binding to a site distinct from the catalytic site and increasing the enzyme's sensitivity to NO and carbon monoxide (CO). [, , ]

Q3: Does this compound require NO to activate sGC?

A3: While this compound can directly activate sGC, its effects are significantly potentiated in the presence of NO. [, , ]

Q4: What are the downstream effects of this compound-mediated sGC activation?

A4: this compound-mediated sGC activation leads to increased production of cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in vasodilation, inhibition of platelet aggregation, and modulation of cell growth and proliferation. [, , , ]

Q5: Does this compound exhibit biological activities independent of sGC?

A5: Yes, research suggests that this compound can also exert effects independent of sGC. For example, it has been shown to inhibit the voltage-dependent potassium channels in vascular smooth muscle cells. []

Q6: How does this compound impact hypoxia-inducible factor-1α (HIF-1α)?

A6: this compound has demonstrated the ability to inhibit HIF-1α, a transcription factor crucial in cellular responses to hypoxia, through both protein degradation and functional inactivation. [, , , , ]

Q7: What is the mechanism behind this compound's inhibition of HIF-1α?

A7: this compound promotes the binding of factor-inhibiting HIF (FIH) to HIF-1α, leading to the dissociation of the transcriptional coactivator p300 from HIF-1α, ultimately impairing its transcriptional activity. [] Additionally, this compound can induce HIF-1α degradation. [, , , , ]

Q8: What is the significance of this compound's inhibitory effect on HIF-1α in cancer?

A8: HIF-1α is known to promote tumor growth, angiogenesis (formation of new blood vessels), and metastasis (spread to other tissues) under hypoxic conditions, which are common in the tumor microenvironment. Therefore, this compound's inhibition of HIF-1α holds potential as an anti-cancer strategy. [, , , , ]

Q9: How does this compound affect matrix metalloproteinases (MMPs)?

A9: Studies show that this compound can inhibit the expression and activity of MMP-2 and MMP-9, enzymes involved in the breakdown of the extracellular matrix, which is important for processes like wound healing and tumor invasion. [, ]

Q10: What is the significance of this compound's inhibitory effect on MMPs?

A10: Inhibiting MMPs, particularly MMP-2 and MMP-9, could be beneficial in managing conditions involving excessive or undesired extracellular matrix degradation, such as cancer invasion and metastasis, as well as restenosis (re-narrowing of blood vessels after procedures like angioplasty). [, ]

Q11: Does this compound affect the expression of heat shock protein 70 (Hsp70)?

A11: this compound has been shown to increase Hsp70 expression in vascular smooth muscle cells, likely through the activation of heat shock factor 1 (HSF-1). []

Q12: What is the potential significance of this compound-mediated Hsp70 induction?

A12: Hsp70 is a chaperone protein that protects cells from stress-induced damage. Upregulating Hsp70 with this compound could potentially protect vascular cells from damage caused by oxidative stress or other insults, potentially benefiting cardiovascular health. []

Q13: How does this compound affect inflammatory responses?

A13: this compound has demonstrated anti-inflammatory properties in various models by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1β, as well as reducing the expression of inflammatory enzymes like iNOS and COX-2. [, , ]

Q14: What are the potential mechanisms underlying the anti-inflammatory effects of this compound?

A14: The anti-inflammatory effects of this compound are thought to be mediated through multiple mechanisms, including the inhibition of NF-κB activation, suppression of STAT3 signaling, and modulation of the HO-1/CO system. [, , , ]

Q15: Does this compound affect platelet function?

A15: Yes, this compound has been shown to inhibit platelet aggregation and adhesion, potentially through its ability to activate sGC and increase cGMP levels in platelets. [, , ]

Q16: Is there any spectroscopic data available for this compound?

A16: While the provided abstracts don't specify spectroscopic data, resonance Raman spectroscopy has been used to study the interaction of this compound with the CO-bound form of sGC, revealing shifts in vibrational frequencies indicative of structural changes upon binding. [, ]

Q17: Has this compound been formulated for specific applications?

A17: Yes, research indicates this compound has been incorporated into a polyethylene glycol (PEG) hydrogel for localized delivery to blood vessels, demonstrating potential for preventing restenosis. []

Q18: Has the pharmacokinetic profile of this compound been investigated?

A18: While specific ADME data is limited in the abstracts, studies using animal models demonstrate that this compound can be administered orally and effectively reach target tissues, suggesting favorable pharmacokinetic properties. [, ]

Q19: What in vitro models have been used to study the effects of this compound?

A19: Various cell-based assays have been employed, including:* Human umbilical vein endothelial cells (HUVECs): To assess this compound's effects on angiogenesis. []* Rat aortic smooth muscle cells (VSMCs): To investigate this compound's influence on vascular smooth muscle cell proliferation and signaling pathways. [, ]* Human monocytic THP-1 cells: To study the effects of this compound on cytokine production and MMP activity. [, ]* Human prostate cancer PC-3 cells: To examine the anti-cancer effects of this compound and its impact on NF-κB signaling. []* Human hepatocellular carcinoma (HCC) cells: To explore the anti-proliferative effects of this compound and its role in cell cycle arrest. [, , ]

Q20: What in vivo models have been used to study this compound's efficacy?

A20: Several animal models have been employed, including:

  • Mouse Matrigel plug assay: To assess the anti-angiogenic effects of this compound. []
  • Rat balloon injury model: To investigate this compound's ability to prevent neointima formation and restenosis. [, ]
  • Mouse models of liver fibrosis: To evaluate this compound's effects on liver damage, inflammation, and angiogenesis. []
  • Mouse models of choroidal neovascularization (CNV): To assess this compound's impact on abnormal blood vessel growth in the eye. []
  • Mouse models of oxygen-induced retinopathy (OIR): To evaluate the effects of this compound on pathological and physiological retinal neovascularization. []
  • Mouse models of endotoxemia: To assess the anti-inflammatory and survival benefits of this compound in sepsis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。